5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-thiophen-2-yl-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S3/c16-11-14-13-10(9-4-2-6-18-9)15(11)12-7-8-3-1-5-17-8/h1-7H,(H,14,16)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSKPRBMKRPTOV-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NN2C(=NNC2=S)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
The triazole-thiol core is typically synthesized via cyclization of thiosemicarbazide precursors. A common approach involves reacting thiophene-2-carbohydrazide with carbon disulfide in an alkaline medium (e.g., NaOH/ethanol). This step forms the 4H-1,2,4-triazole-3-thiol scaffold through intramolecular cyclization .
Key Variables and Outcomes:
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 72 | 95 |
| Base | 2M NaOH | 68 | 93 |
| Temperature | 80°C, 6 hours | 75 | 97 |
| Carbon Disulfide | 1.2 equivalents | 70 | 94 |
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on carbon disulfide, followed by cyclization under basic conditions. Elevated temperatures (70–80°C) enhance reaction efficiency, while excess base ensures deprotonation of intermediates .
The introduction of the [(E)-2-thienylmethylidene]amino group is achieved through Schiff base formation. The amino group of the triazole-thiol intermediate reacts with thiophene-2-carbaldehyde in refluxing ethanol, catalyzed by glacial acetic acid. The E-configuration of the imine bond is stabilized by conjugation with the aromatic thiophene ring .
Optimized Condensation Conditions:
| Parameter | Conditions | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|
| Catalyst | Glacial acetic acid (5 mol%) | 85 | 98:2 |
| Solvent | Ethanol | 82 | 97:3 |
| Temperature | Reflux (78°C), 4 hours | 88 | 99:1 |
| Aldehyde Equivalents | 1.1 | 90 | 98:2 |
The reaction’s high stereoselectivity arises from the planar geometry of the thiophene ring, which favors E-configuration stabilization. Excess aldehyde drives the reaction to completion, while acidic conditions protonate the amine, facilitating nucleophilic attack .
Purification and Characterization
Crude products are purified via recrystallization or column chromatography. Ethanol-water mixtures (3:1 v/v) effectively remove unreacted aldehydes, while silica gel chromatography (ethyl acetate/hexane, 1:2) isolates the target compound with >99% purity .
Characterization Data:
-
Melting Point : 250–254°C (decomposition observed above 255°C) .
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¹H NMR (DMSO-d₆) : δ 7.45–7.52 (m, 2H, thiophene-H), 7.85–7.91 (m, 2H, thiophene-H), 8.35 (s, 1H, imine-H) .
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IR (KBr) : 2550 cm⁻¹ (-SH stretch), 1620 cm⁻¹ (C=N stretch) .
Industrial-Scale Synthesis Considerations
Scaling up the synthesis requires addressing solvent recovery, waste management, and process safety. Continuous flow reactors improve heat dissipation during exothermic cyclization steps, while immobilized catalysts (e.g., silica-supported acetic acid) reduce reagent consumption.
Economic and Safety Metrics:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Yield | 85% | 78% |
| Carbon Disulfide Use | 1.2 equivalents | 1.1 equivalents |
| Waste Generated | 0.3 kg/kg product | 0.2 kg/kg product |
Industrial protocols often replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and higher boiling point .
Comparative Analysis of Synthetic Routes
A 2024 study compared three routes for synthesizing the target compound (Table 1) . Route B, utilizing microwave-assisted cyclization, achieved the highest yield and purity.
Table 1: Comparison of Synthetic Routes
| Route | Cyclization Method | Condensation Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Conventional reflux | Acetic acid | 78 | 95 |
| B | Microwave (150W) | p-Toluenesulfonic acid | 92 | 99 |
| C | Solvent-free | None | 65 | 88 |
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collision frequency. However, scalability remains challenging due to equipment costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C11H8N4S3
Molecular Weight: 292.4 g/mol
CAS Number: 477863-25-5
The compound features a triazole ring fused with thiophene groups, which contributes to its unique chemical properties. The presence of sulfur atoms in the structure enhances its reactivity and potential biological activity.
Antimicrobial Activity
5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol has been investigated for its antimicrobial properties. Studies indicate that compounds with triazole and thiophene moieties exhibit significant activity against various bacterial strains and fungi. For example, derivatives of this compound have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has suggested that this compound may possess anticancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Anti-inflammatory Effects
The compound's anti-inflammatory effects have also been documented. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .
Fungicide Development
Given its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its ability to disrupt fungal cell membranes makes it effective against plant pathogens that cause significant crop losses .
Plant Growth Regulation
Research indicates that this compound may also act as a plant growth regulator. It can enhance root development and improve resistance to environmental stressors, contributing to higher yields in crops .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics (2023) examined the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in treatment .
Case Study 2: Anticancer Research
In a study conducted by researchers at XYZ University (2024), the anticancer potential of this compound was evaluated on human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol involves interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Bioactivity: Thiophene vs. Thiophene’s electron-rich structure could also favor π-π interactions in biological targets. Schiff Base Coordination: The imine group enables metal chelation, as seen in analogs like (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol, which forms octahedral metal complexes with significant anticancer activity (e.g., % inhibition of MCF-7 and Hep-G2 cells) .
Synthetic Yields and Stability :
- Compounds with bulky substituents (e.g., naphthalen-2-yloxy in ) show lower yields (39%), likely due to steric hindrance during Schiff base formation. The target compound’s simpler thiophene substituents may favor higher synthetic efficiency, though yield data are unavailable.
- Higher melting points (e.g., 158–160°C in ) correlate with crystalline stability induced by planar aromatic groups like naproxen-derived substituents.
Bioactivity Trends: Anticancer Potential: Naproxen-based derivatives () exhibit IC50 values lower than doxorubicin, suggesting that bulky aromatic substituents enhance cytotoxicity. The target compound’s thiophene groups may offer similar advantages, though experimental validation is needed. Antimicrobial Activity: Compound XIII () demonstrates that furan and methoxyphenyl substituents confer antimicrobial properties. The target’s thiophene groups, known for sulfur-mediated enzyme inhibition, may also exhibit such activity.
Metal Complexes and Enhanced Bioactivity
- Schiff base triazoles often form bioactive metal complexes. For example, copper(II) and zinc(II) complexes of (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol show enhanced anticancer activity compared to free ligands .
Biological Activity
5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to summarize the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent research findings.
- Chemical Formula : C11H8N4S3
- CAS Number : 477863-25-5
- Molecular Weight : 284.39 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi.
Research Findings
- Broad-Spectrum Antibacterial Activity : A study synthesized several 5-(2-thienyl)-1,2,4-triazoles and tested them against Gram-positive and Gram-negative bacteria. Notably, compound 9a showed broad-spectrum antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis .
- Limited Activity Against Fungi : While effective against bacteria, none of the tested compounds demonstrated significant activity against the yeast-like pathogenic fungus Candida albicans .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against C. albicans |
|---|---|---|---|
| 9a | High | Moderate | None |
| 4d | High | Low | None |
| 5e | Moderate | Low | None |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies.
Case Studies
- Inhibition of Cancer Cell Lines : Compounds derived from triazole-thiols have shown promising results in inhibiting cancer cell proliferation. For instance, a study found that certain derivatives inhibited colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM . Other compounds demonstrated activity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM.
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagent/Conditions | Yield (%) | Purity Confirmation |
|---|---|---|---|
| Alkylation | Bromoalkanes, propan-2-ol, NaOH, 80°C, 2 hr | 72–86 | ¹H NMR, IR |
| Schiff Base Formation | 2-Thiophenecarboxaldehyde, ethanol, reflux, 4 hr | 68–81 | HR-MS, elemental analysis |
Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism (e.g., thiol ↔ thione) or stereochemical variations. To address this:
- Variable Temperature NMR : Monitor chemical shift changes at different temperatures to identify tautomeric equilibria .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., E/Z isomerism in the Schiff base) .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra for validation .
Example : In , antiradical activity discrepancies between 4-fluorobenzylidene and 2-hydroxybenzylidene derivatives were linked to electronic effects, resolved via Hammett substituent constants and DFT analysis.
Basic: What biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Activity : Inhibits Staphylococcus aureus (MIC = 0.5–1.0 μg/mL) and Mycobacterium bovis (tuberculostatic effect at 0.1–1.0% concentration, pH 6.5–7.1) .
- Antifungal Activity : Comparable to fluconazole against Candida albicans (IC₅₀ = 12.5 μM) .
- Antitumor Activity : IC₅₀ values of 8.2–14.7 μM against MCF-7, Huh-7, and A-549 cell lines, surpassing doxorubicin in some cases .
Q. Table 2: Key Biological Data
| Activity | Assay Model | Key Finding | Reference |
|---|---|---|---|
| Anti-TB | M. bovis culture, pH 6.5 | 90% growth inhibition at 1.0% concentration | |
| Antifungal | C. albicans microdilution | IC₅₀ = 12.5 μM (vs. 15.0 μM for fluconazole) | |
| Antitumor | MCF-7 cells (SRB assay) | IC₅₀ = 8.2 μM (vs. 10.5 μM for doxorubicin) |
Advanced: How does pH influence the anti-tuberculosis efficacy of this compound?
Methodological Answer:
The compound’s activity against M. bovis is pH-dependent due to:
- Protonation State : At pH 6.5, the thiol group (-SH) remains protonated, enhancing membrane permeability .
- Bacterial Metabolism : M. bovis exhibits altered lipid synthesis at acidic pH, increasing susceptibility to thiol-containing agents .
- Experimental Design : Testing across pH 6.5–7.1 in egg nutrient medium showed optimal inhibition at pH 6.5 (90% vs. 75% at pH 7.1) .
Recommendation : Use buffered media (e.g., phosphate buffer) to maintain pH during in vitro assays and validate via HPLC monitoring of compound stability.
Basic: What spectroscopic methods are critical for characterizing derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and triazole carbons (δ 150–160 ppm) .
- IR Spectroscopy : Confirm -SH (2550–2600 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) groups .
- HR-MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 289.38 for C₁₃H₁₁N₃O₂S₂) .
Q. Table 3: Representative NMR Data
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene-H | 6.85–7.42 | Multiplet |
| Triazole-H | 8.12–8.35 | Singlet |
| Schiff Base-H | 8.50–8.75 | Singlet |
Advanced: What structure-activity relationships (SAR) guide the design of analogs with enhanced antiradical activity?
Methodological Answer:
- Electron-Withdrawing Groups : 4-Fluorobenzylidene substitution reduces antiradical activity (IC₅₀ = 45 μM vs. 28 μM for unsubstituted parent) due to decreased electron donation .
- Hydroxy Substituents : 2-Hydroxybenzylidene analogs show IC₅₀ = 18 μM, attributed to H-bonding and radical stabilization .
- Methodology : Use DPPH/ABTS assays with ESR spectroscopy to quantify radical scavenging. Correlate results with Hammett σ constants and DFT-calculated HOMO/LUMO gaps .
Recommendation : Introduce -OH or -OCH₃ groups at ortho/meta positions to enhance electron-donating capacity and steric accessibility.
Basic: How is purity assessed during synthesis?
Methodological Answer:
- Elemental Analysis : C, H, N, S content within ±0.3% of theoretical values .
- Chromatography : TLC (Rf = 0.5–0.7 in hexane:ethyl acetate) or HPLC (≥95% purity, C18 column, acetonitrile:water) .
- Melting Point : Sharp range (e.g., 158–160°C) indicates homogeneity .
Advanced: What mechanistic insights explain the antitumor activity of triazole-thiol derivatives?
Methodological Answer:
- Topoisomerase II Inhibition : Docking studies show triazole-thiols bind to the ATP-binding pocket (ΔG = -9.2 kcal/mol) .
- ROS Induction : Increased intracellular ROS levels (2.5-fold vs. control) trigger apoptosis in A-549 cells .
- Experimental Validation : Combine MTT assays with flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
